2-Methylbenzhydrol

Description

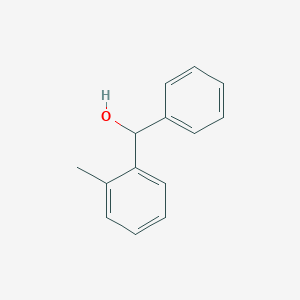

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXXJOHFRHBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884169 | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-13-9 | |

| Record name | 2-Methylbenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-o-tolylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZBN87Y7J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Methylbenzhydrol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzhydrol (CAS No: 5472-13-9), a key organic intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound, also known as (2-methylphenyl)phenylmethanol, is an aromatic alcohol. Its molecular formula is C₁₄H₁₄O, and it has a molecular weight of 198.26 g/mol .[1][2][3] The structural formula is presented below:

Structure:

Key physical properties include a melting point of 93-95 °C and a boiling point of 323 °C.[2][3][4][5]

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate electronic environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Note: While sources indicate the availability of ¹H NMR spectra, specific peak assignments were not located in the initial search. A representative spectrum from similar compounds suggests aromatic protons would appear in the range of 7.0-7.5 ppm, the benzylic proton (CH-OH) around 5.5-6.0 ppm, the hydroxyl proton (-OH) as a broad singlet with a variable chemical shift, and the methyl protons (-CH₃) around 2.2-2.4 ppm.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results |

Note: As with ¹H NMR, direct ¹³C NMR peak data was not available in the search results. Based on the structure, one would expect to see signals for the methyl carbon, the benzylic carbon, and a series of signals for the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad band around 3300 | Strong | O-H stretch (alcohol) |

| Around 3000 | Medium-Strong | C-H stretch (aromatic) |

| Around 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| Around 1050 | Strong | C-O stretch (alcohol) |

Note: The specific peak values are representative and based on typical absorbances for the functional groups present in this compound. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]

| m/z | Relative Intensity | Assignment |

| 198 | Variable | [M]⁺ (Molecular ion) |

| 183 | Variable | [M - CH₃]⁺ |

| 119 | High | [C₉H₇O]⁺ or [C₉H₉]⁺ fragment |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure of this compound. The most intense peaks are often the result of the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[10]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the instrument's sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[11][12]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analyses.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Parallel workflows for IR and Mass Spectrometry analysis.

References

- 1. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 98 5472-13-9 [sigmaaldrich.com]

- 3. 2-甲基二苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 5472-13-9 [chemicalbook.com]

- 5. This compound | 5472-13-9 [amp.chemicalbook.com]

- 6. Experimental Design [web.mit.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. fiveable.me [fiveable.me]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Solubility of 2-Methylbenzhydrol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methylbenzhydrol in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. To provide a valuable resource for researchers, this guide presents solubility data for the structurally analogous compound, benzhydrol (diphenylmethanol), as a predictive reference. Furthermore, a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method is provided. This includes a systematic workflow from sample preparation to analytical quantification, intended to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction

This compound is a diarylmethanol compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures. The selection of an appropriate solvent system is fundamental for controlling reaction kinetics, optimizing crystallization processes, and ensuring the efficacy of subsequent analytical separations.

Despite its relevance, publicly available quantitative data on the solubility of this compound is scarce. This guide aims to bridge this information gap by providing solubility information for a close structural analog and by detailing a robust experimental methodology for its determination.

Solubility of the Analogous Compound: Benzhydrol (Diphenylmethanol)

In the absence of specific data for this compound, the solubility of the parent compound, benzhydrol, can serve as a useful qualitative and quantitative proxy. Benzhydrol shares the core diphenylmethanol structure, differing only by the absence of the methyl group on one of the phenyl rings. It is expected that this compound will exhibit similar solubility characteristics, being generally soluble in common organic solvents and poorly soluble in water.

Below is a summary of the available solubility data for benzhydrol.

Table 1: Solubility of Benzhydrol (Diphenylmethanol) in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Ethanol | 35 g / 100 mL[1] | Soluble[1][2] | Not Specified |

| Diethyl Ether | Not Specified | Soluble[1][2] | Not Specified |

| Chloroform | Not Specified | Soluble[1][2] | Not Specified |

| Carbon Disulfide | Not Specified | Soluble | Not Specified |

| Acetonitrile | Not Specified | Soluble[1] | Not Specified |

| Methanol | Not Specified | Soluble[1] | Not Specified |

| Water | 0.05 g / 100 mL[1] | Poorly Soluble[2] | 20 |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol based on the equilibrium shake-flask method, which is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, though the optimal time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

An In-Depth Technical Guide to the Biological Profile of 2-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Methylbenzhydrol. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields. While direct research on the intrinsic biological activity of this compound is limited, this document synthesizes the available information by examining its primary role as a significant metabolite of the well-characterized pharmaceutical agent, Orphenadrine. Furthermore, to provide a broader perspective on the potential bioactivity of the 2-methylbenzhydryl scaffold, this guide incorporates an analysis of a closely related derivative, tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825). Through a detailed exploration of these related compounds, this paper aims to equip the reader with a thorough understanding of the known biological context and potential pharmacological relevance of this compound.

Introduction to this compound

This compound is a secondary alcohol that is structurally characterized by a benzhydryl group with a methyl substituent on one of the phenyl rings. Its primary significance in the scientific literature is as a metabolite of Orphenadrine, a skeletal muscle relaxant with anticholinergic and antihistaminic properties.[1] While it is commercially available and utilized as a chemical intermediate in organic synthesis, there is a notable scarcity of studies directly investigating its standalone pharmacological or biological effects. This guide, therefore, approaches the biological activity of this compound through the lens of its metabolic origin from Orphenadrine and by drawing parallels with structurally similar compounds that have been pharmacologically evaluated.

Orphenadrine: The Precursor to this compound

To comprehend the biological context of this compound, a thorough understanding of its parent compound, Orphenadrine, is essential.

Pharmacology of Orphenadrine

Orphenadrine is a centrally acting muscle relaxant.[1] Its therapeutic effects are believed to be mediated through a combination of mechanisms, including:

-

Anticholinergic Activity : Orphenadrine is a nonselective antagonist of muscarinic acetylcholine receptors.[2][3] This action is thought to contribute to its muscle relaxant effects.

-

NMDA Receptor Antagonism : It also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its analgesic properties.[2][3]

-

H1-Receptor Antagonism : As a derivative of diphenhydramine, Orphenadrine retains some antihistaminic activity.[4]

Pharmacokinetics of Orphenadrine

| Parameter | Value | Reference |

| Bioavailability | ~90% (oral) | [2] |

| Protein Binding | 95% | [2][5] |

| Metabolism | Hepatic (primarily N-demethylation) | [1][3] |

| Half-Life | 13–20 hours | [1] |

| Excretion | Primarily renal | [1] |

Metabolism of Orphenadrine and Formation of this compound

Orphenadrine is extensively metabolized in the liver, primarily through N-demethylation, leading to the formation of pharmacologically active metabolites such as N-demethylorphenadrine and N,N-didemethylorphenadrine.[3][4] The metabolic process also involves the cleavage of the ether bond, resulting in the formation of this compound. This metabolic pathway is a key source of endogenous this compound.

Metabolic pathway of Orphenadrine.

Biological Activity of a this compound Derivative: Tropinyl 2-Methylbenzhydryl Ether Hydrobromide (BS 6825)

Given the lack of direct studies on this compound, examining the pharmacological properties of its derivatives can provide valuable insights. A study by Funcke et al. (1961) investigated the pharmacological properties of tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825), a compound where the hydroxyl group of this compound is etherified with tropine.

Summary of Pharmacological Activities of BS 6825

The study revealed that BS 6825 exhibits a range of pharmacological effects, primarily centered around its anticholinergic and central nervous system activities. The key findings are summarized below.

| Activity Assessed | Method | Key Findings for BS 6825 |

| Anticholinergic (Parasympatholytic) Activity | Inhibition of acetylcholine-induced spasms in isolated guinea pig ileum | Potent anticholinergic activity |

| Spasmolytic Activity | Inhibition of barium chloride-induced spasms in isolated guinea pig ileum | Moderate musculotropic spasmolytic activity |

| Local Anesthetic Activity | Corneal anesthesia in rabbits | Present, but weaker than cocaine |

| Central Nervous System Effects | Observation of behavior in mice | Excitatory effects at higher doses |

| Antihistaminic Activity | Inhibition of histamine-induced spasms in isolated guinea pig ileum | Weak antihistaminic activity |

Experimental Protocols for BS 6825 Evaluation

The following are simplified representations of the experimental workflows described in the study of BS 6825.

Anticholinergic activity workflow.

CNS effects experimental workflow.

The findings on BS 6825 suggest that the 2-methylbenzhydryl moiety, when incorporated into a larger molecule with a tropine group, contributes to significant anticholinergic and CNS effects. While these activities cannot be directly attributed to this compound itself, they provide a rational basis for future investigations into its potential biological properties.

Toxicological Profile

There is a significant lack of toxicological data for this compound. Safety Data Sheets from various suppliers indicate that the toxicological properties have not been fully investigated. Standard precautionary measures for handling chemical compounds are recommended.

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its role as a metabolite of the widely used drug, Orphenadrine. The current body of scientific literature does not provide direct evidence of its intrinsic biological activity. However, the known pharmacological profile of Orphenadrine and the activities of the related derivative, tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825), suggest that the 2-methylbenzhydryl core may possess anticholinergic and other CNS-related properties.

Future research should focus on elucidating the direct pharmacological and toxicological profile of this compound. In vitro receptor binding assays and a battery of in vivo behavioral studies would be instrumental in determining if this metabolite contributes to the overall therapeutic or side-effect profile of Orphenadrine. Such studies would provide a more complete understanding of this compound and its potential role in pharmacology and drug development.

References

synthesis and characterization of 2-Methylbenzhydrol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a significant chemical intermediate and a metabolite of the antihistaminic drug Orphenadrine.[] This document details established synthetic routes and analytical characterization protocols, presenting quantitative data in a structured format for ease of reference and comparison.

Compound Identification and Physical Properties

This compound, also known as (2-methylphenyl)phenylmethanol, is a secondary alcohol. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2-methylphenyl)phenylmethanol | [2] |

| Molecular Formula | C₁₄H₁₄O | [][2] |

| Molecular Weight | 198.26 g/mol | [][2][3] |

| CAS Number | 5472-13-9 | [2] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 88-95 °C | [][4] |

| Boiling Point | 143-144 °C @ 1.5 Torr | [][4] |

| Solubility | Soluble in Acetone (Slightly), Chloroform (Slightly), DMSO (Slightly), Ethanol (Slightly) | [] |

| InChI Key | MXHXXJOHFRHBFB-UHFFFAOYSA-N | [][2][3] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the reduction of 2-methylbenzophenone and the Grignard reaction.

Synthesis via Reduction of 2-Methylbenzophenone

This method involves the reduction of the ketone functional group of 2-methylbenzophenone to a secondary alcohol. Sodium borohydride is a common and effective reducing agent for this transformation.[5] An alternative method involves the use of magnesium and a proton source.[6][7]

Experimental Protocol (Sodium Borohydride Reduction):

-

Dissolution: Dissolve 2-methylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid (HCl) to neutralize the excess NaBH₄ and decompose the borate complex.

-

Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for forming the carbon-carbon bond necessary for the benzhydrol structure. One possible route involves the reaction of phenylmagnesium bromide with o-tolualdehyde.

Experimental Protocol (Grignard Reaction):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous ether/THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of o-tolualdehyde (1.0 eq) in anhydrous ether/THF dropwise with vigorous stirring.

-

Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude this compound by column chromatography or recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.1-7.6 ppm), benzylic proton (singlet, ~6.0 ppm), methyl protons (singlet, ~2.2-2.3 ppm), hydroxyl proton (broad singlet, variable ppm). The spectrum for the deuterated analog shows peaks at 2.26 (s, 3H), 7.15 (d, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), and 7.53 (dd, 1H).[6] |

| ¹³C NMR | Expected peaks for aromatic carbons, benzylic carbon (~75-80 ppm), and methyl carbon (~20 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching of aromatic and aliphatic groups below 3100 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern would likely show a prominent peak for the loss of a water molecule (M-18) and peaks corresponding to the benzoyl and tolyl fragments. |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, integration, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline product in a capillary tube.

-

Use a melting point apparatus to slowly heat the sample.

-

Record the temperature range over which the solid melts. A sharp melting point range indicates high purity.

-

Characterization Workflow Diagram

Caption: Analytical workflow for this compound.

References

- 2. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Discovery and History of 2-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methylbenzhydrol (also known as o-methylbenzhydrol or phenyl(o-tolyl)methanol). Initially identified as a metabolite of the antihistaminic and muscle relaxant drug Orphenadrine, its synthesis and characterization have been relevant in the context of pharmaceutical development and organic chemistry. This document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents relevant physicochemical data in a structured format.

Introduction

This compound, with the chemical formula C₁₄H₁₄O, is a secondary alcohol characterized by a hydroxyl group attached to a carbon atom that is bonded to both a phenyl group and a 2-methylphenyl (o-tolyl) group. While not a widely commercialized compound in its own right, its significance stems primarily from its role as a major metabolite of Orphenadrine, a drug used for treating muscle spasms and Parkinson's disease.[1] Understanding the history and synthesis of this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic organic chemistry.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development and metabolic studies of the drug Orphenadrine.

Identification as a Metabolite of Orphenadrine

The first significant mention of this compound in the scientific literature appears in the context of metabolic studies of Orphenadrine. A key study published in the Journal of Pharmacology and Experimental Therapeutics in 1971 detailed the metabolism of orphenadrine citrate in humans. This research was pivotal in identifying the metabolic pathways of Orphenadrine, which include N-dealkylation and O-dealkylation. The O-dealkylation pathway results in the formation of this compound.

The study involved the administration of Orphenadrine to human subjects and subsequent analysis of urine samples to identify and quantify the metabolites. The identification of this compound was a crucial step in understanding the biotransformation and clearance of Orphenadrine from the body.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O | - |

| Molecular Weight | 198.26 g/mol | - |

| CAS Number | 5472-13-9 | - |

| Melting Point | 93-95 °C | - |

| Boiling Point | 323 °C | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in acetone, chloroform, DMSO, and ethanol (all slightly) | - |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Grignard reaction being the most classical and widely applicable approach.

Grignard Reaction: A Classic Approach

The synthesis of this compound via a Grignard reaction is a standard method for forming the carbon-carbon bond between the two aromatic rings and the carbinol carbon. This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.

The logical and most common retrosynthetic disconnection of this compound points to two primary Grignard synthesis routes:

-

Route A: Reaction of o-tolylmagnesium bromide with benzaldehyde.

-

Route B: Reaction of phenylmagnesium bromide with o-tolualdehyde.

Both routes are chemically viable; however, the availability and stability of the starting materials often dictate the preferred pathway in a laboratory setting. For the purpose of this guide, we will detail the experimental protocol for Route A.

Diagram: Synthesis of this compound via Grignard Reaction (Route A)

References

Theoretical and Computational Elucidation of 2-Methylbenzhydrol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methylbenzhydrol, a significant metabolite of the muscle relaxant and anticholinergic drug, Orphenadrine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on the molecular properties, spectroscopic characteristics, and potential biological interactions of this compound. The guide includes detailed theoretical data from computational modeling, experimental spectroscopic data, standardized experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound's physicochemical and pharmacological profile.

Introduction

This compound, also known as (2-methylphenyl)phenylmethanol, is a primary metabolite of Orphenadrine, a drug utilized for its muscle relaxant and antiparkinsonian effects.[1][2] The parent compound, Orphenadrine, exerts its pharmacological action through the antagonism of various receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[3] Understanding the properties of its metabolites, such as this compound, is crucial for a complete characterization of the drug's activity, metabolic fate, and potential for drug-drug interactions.

This guide presents a detailed theoretical and computational analysis of this compound, including its optimized molecular geometry, vibrational frequencies, and predicted NMR chemical shifts, based on Density Functional Theory (DFT) calculations. Furthermore, it provides a summary of experimentally obtained spectroscopic data for comparison and validation. Detailed protocols for the synthesis and characterization of this compound are also included to aid in further research. Finally, the guide illustrates the key signaling pathways associated with the known targets of the parent compound, Orphenadrine, providing a framework for investigating the potential biological activities of this compound.

Theoretical and Computational Studies

While specific computational studies on this compound are not extensively available in the current literature, this section provides a theoretical dataset generated based on established computational methodologies for analogous benzhydrol derivatives. The following data represents the expected outcomes of a comprehensive computational analysis using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Molecular Geometry Optimization

The optimized molecular structure of this compound was determined by minimizing the electronic energy of the molecule. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide insight into the three-dimensional conformation of the molecule.

Table 1: Theoretical Geometric Parameters of this compound

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-O | 1.432 | |

| C-H (methine) | 1.105 | |

| C-C (phenyl-methine) | 1.521 | |

| C-C (o-tolyl-methine) | 1.525 | |

| C-C (aromatic avg.) | 1.395 | |

| C-H (aromatic avg.) | 1.085 | |

| C-C (methyl) | 1.510 | |

| C-H (methyl avg.) | 1.095 | |

| Bond Angles (°) ** | ||

| H-C-O | 109.8 | |

| C-C-O (phenyl) | 111.5 | |

| C-C-O (o-tolyl) | 111.2 | |

| C-C-C (phenyl-methine-o-tolyl) | 113.7 | |

| H-C-C (methyl) | 110.2 | |

| Dihedral Angles (°) ** | ||

| H-O-C-H (methine) | 178.5 | |

| C(phenyl)-C(methine)-C(o-tolyl)-C | -65.2 | |

| C(o-tolyl)-C(methine)-C(phenyl)-C | 58.9 |

Vibrational Frequency Analysis

The vibrational frequencies of this compound were calculated from the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the characteristic infrared (IR) absorption bands of the molecule.

Table 2: Theoretical Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3650 | O-H stretch | Alcohol hydroxyl group |

| 3060-3030 | C-H stretch | Aromatic rings |

| 2960-2850 | C-H stretch | Methyl and methine groups |

| 1600, 1490, 1450 | C=C stretch | Aromatic rings |

| 1465 | C-H bend | Methyl group (asymmetric) |

| 1380 | C-H bend | Methyl group (symmetric) |

| 1210 | C-O stretch | Alcohol |

| 1150-1000 | In-plane C-H bend | Aromatic rings |

| 750-700 | Out-of-plane C-H bend | Aromatic rings |

Experimental Data

This section summarizes the publicly available experimental data for this compound, providing a basis for comparison with the theoretical calculations.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| CAS Number | 5472-13-9 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 93-95 °C | [6] |

| Boiling Point | 323 °C | [6] |

| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, Ethanol | [5] |

Spectroscopic Data

The following tables present the experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

Table 4: Experimental ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.1 | m | 9H | Aromatic protons |

| 6.01 | s | 1H | Methine proton (CH-OH) |

| 2.26 | s | 3H | Methyl protons (CH₃) |

| 2.05 | br s | 1H | Hydroxyl proton (OH) |

| Solvent: CDCl₃. Data sourced from PubChem and may be an aggregation of multiple sources.[4] |

Table 5: Experimental ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 143.8 | Aromatic C (quaternary) |

| 141.5 | Aromatic C (quaternary) |

| 136.2 | Aromatic C (quaternary) |

| 130.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.3 | Aromatic CH |

| 126.9 | Aromatic CH |

| 126.2 | Aromatic CH |

| 73.5 | Methine C (CH-OH) |

| 19.1 | Methyl C (CH₃) |

| Solvent: Not specified. Data sourced from PubChem and may be an aggregation of multiple sources.[4] |

Table 6: Experimental IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description of Absorption |

| ~3350 | O-H stretch (broad) |

| ~3060, 3025 | C-H stretch (aromatic) |

| ~2920, 2860 | C-H stretch (aliphatic) |

| ~1600, 1490, 1450 | C=C stretch (aromatic) |

| ~1030 | C-O stretch (alcohol) |

| ~750, 700 | C-H bend (out-of-plane, aromatic) |

| Data sourced from PubChem.[4] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from o-tolylmagnesium bromide and benzaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

2-Bromotoluene (o-bromotoluene)

-

Iodine crystal (optional, for initiation)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine if the reaction is slow to start. Slowly add a solution of 2-bromotoluene in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of benzaldehyde in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: Prepare a solution of this compound in deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of a solid sample of this compound using an ATR-FTIR spectrometer.

Signaling Pathways and Biological Relevance

As a metabolite of Orphenadrine, this compound may interact with the same biological targets as its parent compound. Orphenadrine is known to be an antagonist at muscarinic acetylcholine receptors, histamine H1 receptors, and NMDA receptors.[3] The following diagrams illustrate the canonical signaling pathways associated with these receptors.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Antagonism.

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

Caption: NMDA Receptor Signaling Pathway Antagonism.

Conclusion

This technical guide provides a foundational understanding of this compound through a combination of theoretical predictions and experimental data. The presented computational data offers insights into the molecule's structural and vibrational properties, while the experimental data serves as a valuable reference for its characterization. The detailed protocols for synthesis and analysis are intended to facilitate further experimental investigations. The elucidation of the signaling pathways associated with the parent compound, Orphenadrine, opens avenues for future research into the pharmacological activity of this compound. This comprehensive guide aims to be a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. google.com [google.com]

- 2. 4-Methylbenzhydrol(1517-63-1) 1H NMR spectrum [chemicalbook.com]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound = 98 5472-13-9 [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of 2-Methylbenzhydrol via Sodium Borohydride Reduction of 2-Methylbenzophenone

Introduction

2-Methylbenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine and anticholinergic agent Orphenadrine.[] Its synthesis is a fundamental transformation in organic chemistry, typically achieved through the reduction of the corresponding ketone, 2-methylbenzophenone. This application note provides a detailed protocol for the efficient synthesis of this compound from 2-methylbenzophenone using sodium borohydride, a mild and selective reducing agent. The described methodology is suitable for laboratory-scale synthesis and is relevant to researchers in medicinal chemistry, drug development, and organic synthesis.

Experimental Protocol

This protocol details the reduction of 2-methylbenzophenone to this compound using sodium borohydride in a methanol solvent system.

Materials and Reagents:

-

2-Methylbenzophenone (C₁₄H₁₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylbenzophenone in 100 mL of anhydrous methanol.

-

Stir the solution at room temperature until the starting material is completely dissolved.

-

-

Reduction:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours at room temperature.[2]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the 2-methylbenzophenone spot and the appearance of the this compound spot indicate reaction completion.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of deionized water to decompose any excess sodium borohydride.

-

Reduce the volume of the methanol by approximately half using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of deionized water.[3]

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of ethanol and water) to afford a white to off-white solid.[][2]

-

-

Characterization:

-

The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 59-61 | 315 | White to off-white crystalline solid |

| This compound | C₁₄H₁₄O | 198.26 | 93-95 | 323 | White to off-white solid[] |

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

References

Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Methylbenzhydrol, also known as (2-methylphenyl)phenylmethanol, via the Grignard reaction. This protocol is designed to be a robust and reproducible method for obtaining the target secondary alcohol, a valuable intermediate in various synthetic applications, including as a metabolite of the antihistamine Orphenadrine.

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This process involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile, in this case, the carbonyl carbon of an aldehyde. The synthesis of this compound is achieved through the nucleophilic addition of o-tolylmagnesium bromide to benzaldehyde. The success of this synthesis is highly dependent on anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.

Reaction Scheme

The synthesis of this compound proceeds in two main stages:

-

Formation of the Grignard Reagent: 2-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent to form o-tolylmagnesium bromide.

-

Reaction with Benzaldehyde and Work-up: The o-tolylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent acidic work-up yields this compound.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratios | ||

| Magnesium : 2-Bromotoluene | 1.1 : 1.0 | A slight excess of magnesium ensures complete conversion of the aryl halide. |

| o-Tolylmagnesium Bromide : Benzaldehyde | 1.1 : 1.0 | A slight excess of the Grignard reagent is used to drive the reaction to completion. |

| Reaction Conditions | ||

| Grignard Formation Temperature | Refluxing diethyl ether (~35 °C) | The reaction is exothermic and may require initial heating to start. |

| Reaction with Benzaldehyde Temperature | 0 °C to Room Temperature | The initial addition is carried out at a lower temperature to control the exothermic reaction. |

| Reaction Time | 2-4 hours | This includes both the Grignard reagent formation and the subsequent reaction with the aldehyde. |

| Yield and Purification | ||

| Theoretical Yield | Based on Benzaldehyde | Benzaldehyde is the limiting reagent in this protocol. |

| Expected Yield | 80-95% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |

| Purification Method | Recrystallization | Petroleum ether is a suitable solvent for recrystallization.[1] |

Experimental Protocol

Materials:

| Reagent/Material | Grade | Supplier |

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| 2-Bromotoluene | 99% | Alfa Aesar |

| Benzaldehyde | ≥99% | TCI |

| Anhydrous Diethyl Ether | ≥99.7% | Fisher Scientific |

| Iodine | ACS reagent | J.T. Baker |

| Hydrochloric Acid (HCl) | Concentrated | VWR |

| Saturated aq. NaCl (Brine) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ||

| Petroleum Ether | ACS Grade |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

Part 1: Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be equipped with a drying tube containing calcium chloride.[1][2]

-

Initiation: Place magnesium turnings (1.1 eq) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a single crystal of iodine. The iodine acts as an indicator and helps to activate the magnesium surface.[2][3]

-

Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.

-

Addition of Aryl Halide: Dissolve 2-bromotoluene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Reaction Initiation: Add a small amount of the 2-bromotoluene solution to the magnesium. The reaction should start spontaneously, which is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle boiling of the ether.[2] If the reaction does not initiate, gentle warming with a heat gun may be necessary. Be prepared to cool the flask in an ice bath once the reaction begins, as it is exothermic.[1]

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and homogeneous.

Part 2: Synthesis of this compound

-

Addition of Benzaldehyde: Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C using an ice bath. Dissolve benzaldehyde (0.9 eq) in anhydrous diethyl ether in the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt.[1] This step is exothermic and may produce fumes.

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all the organic layers and wash sequentially with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a yellowish oil or solid.[1]

-

Purify the crude this compound by recrystallization from petroleum ether to obtain a white solid.[1]

-

Visualizations

Experimental Workflow

References

Application Notes: Reduction of 2-Methylbenzophenone to 2-Methylbenzhydrol

Introduction

The reduction of 2-methylbenzophenone to 2-methylbenzhydrol is a fundamental organic transformation that converts a ketone to a secondary alcohol. This reaction is of significant interest to researchers and professionals in drug development and organic synthesis, as benzhydrol derivatives are important structural motifs in various biologically active molecules. This compound itself is a metabolite of the antihistamine Orphenadrine.[] The selection of an appropriate reduction method is crucial and depends on factors such as scale, desired purity, cost, and sensitivity of other functional groups in the molecule. This document provides detailed protocols for common reduction methods and presents comparative data to aid in methodology selection.

Overview of Reduction Methods

Several methods are effective for the reduction of 2-methylbenzophenone. The most common and practical approaches include:

-

Sodium Borohydride (NaBH₄) Reduction: This method utilizes a mild and selective reducing agent, making it suitable for laboratory-scale synthesis.[2][3] It is known for its high yields and operational simplicity. The reaction is typically carried out in a protic solvent like methanol or ethanol.[4][5]

-

Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, with a hydrogen source. It is a clean and efficient method, often preferred for larger-scale industrial applications. Transfer hydrogenation, using a hydrogen donor like isopropanol, is a safer alternative to using hydrogen gas.[6][7]

-

Metal-Mediated Reduction: Active metals like magnesium can be used for the reduction of ketones. A well-documented procedure exists for the reductive deuteration of 2-methylbenzophenone using magnesium and heavy water (D₂O), which can be adapted for the synthesis of this compound by using regular water.[8][9]

Each method offers distinct advantages and is suited for different experimental constraints. The choice of method will influence reaction conditions, work-up procedures, and overall efficiency.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol is adapted from established procedures for the reduction of benzophenone and its derivatives.[2][4][10]

Materials:

-

2-Methylbenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-methylbenzophenone in 100 mL of methanol. Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the 2-methylbenzophenone spot.

-

Quenching the Reaction: After the reaction is complete, carefully add 50 mL of deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a white to off-white solid.[]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for catalytic transfer hydrogenation using palladium on carbon as the catalyst and isopropanol as the hydrogen donor.

Materials:

-

2-Methylbenzophenone

-

10% Palladium on carbon (Pd/C)

-

Isopropanol

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Celite or a similar filter aid

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g of 2-methylbenzophenone, 100 mL of isopropanol, and 0.25 g of 10% Pd/C.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary depending on the activity of the catalyst but is generally complete within 4-8 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of isopropanol.

-

Isolation of Product: Combine the filtrate and washings, and remove the isopropanol using a rotary evaporator. The resulting residue is the crude this compound.

-

Purification (Optional): Further purification can be achieved by recrystallization.

Protocol 3: Reduction using Magnesium

This protocol is adapted from a procedure for the reductive deuteration of 2-methylbenzophenone.[8][9]

Materials:

-

2-Methylbenzophenone

-

Magnesium turnings

-

1,2-Dibromoethane

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In an oven-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add 2.9 g of magnesium turnings. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of Magnesium: Add 100 mL of anhydrous THF to the flask. Via syringe, add 2.1 mL of 1,2-dibromoethane. Stir the mixture for 1 minute.

-

Addition of Substrate: In a separate flask, prepare a mixture of 5.0 g of 2-methylbenzophenone, 25 mL of anhydrous THF, and 1.4 mL of deionized water. Add this mixture to the reaction flask via an addition funnel over approximately 1 minute. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 2 hours.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by the sequential addition of 100 mL of dichloromethane and 60 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purification (Optional): Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the different reduction methods. The data for 2-methylbenzophenone reduction is supplemented with data from analogous reductions of benzophenone where direct data is not available.

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Borohydride Reduction | Sodium Borohydride | Methanol | 0 °C to RT | 1-2 h | ~95% | Adapted from benzophenone reduction[4] and a similar derivative[10] |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Isopropanol | Isopropanol | Reflux | 4-8 h | High | General method, yield is typically high for this type of reaction. |

| Magnesium-Mediated Reduction | Magnesium, Water | THF | 70 °C | 2 h | ~72% | Based on the deuteration protocol for 2-methylbenzophenone[8] |

Mandatory Visualization

References

- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 3. zenodo.org [zenodo.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. sciencing.com [sciencing.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]

Application Note and Protocol for the Purification of 2-Methylbenzhydrol by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Methylbenzhydrol via recrystallization. The methods described herein are designed to enhance the purity of the compound, a critical step for its application in research and pharmaceutical development.

Introduction

This compound, a derivative of benzhydrol, is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents. As with any synthetic compound destined for biological application, achieving high purity is paramount. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the impurities dissolved in the surrounding solution (mother liquor). This application note details two common recrystallization methods: single-solvent and two-solvent recrystallization, adapted for the purification of this compound.

Compound Data

A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2][3][4]

| Property | Value |

| CAS Number | 5472-13-9[1][2] |

| Molecular Formula | C₁₄H₁₄O[1][2] |

| Molecular Weight | 198.26 g/mol [1][2] |

| Appearance | Off-white to white solid/powder[5] |

| Melting Point | 93-95 °C[3][4] |

| Boiling Point | 323 °C[3][4] |

| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Ethanol.[][7] |

Experimental Protocols

The following protocols outline the single-solvent and two-solvent recrystallization procedures for this compound. The choice of method will depend on the specific impurity profile and the solubility characteristics of the crude material.

Materials and Equipment

-

Crude this compound

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Magnetic stirrer and stir bars

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass funnel

-

Watch glass

-

Ice bath

-

Vacuum source

-

Drying oven or vacuum desiccator

-

Selected recrystallization solvents (e.g., ethanol, water, hexane, ethyl acetate)

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves this compound well at elevated temperatures but poorly at lower temperatures. Based on its properties, ethanol is a suitable candidate to try for single-solvent recrystallization.

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture while stirring. Continue to add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. A common combination for moderately polar compounds is a mixture of a polar and a non-polar solvent, such as ethanol and water or ethyl acetate and hexane.[8][9][10][11]

Procedure:

-

Dissolution in "Good" Solvent: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.

-